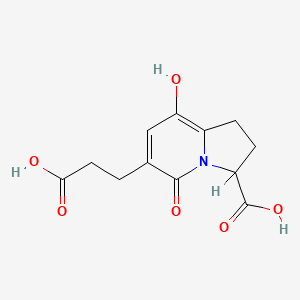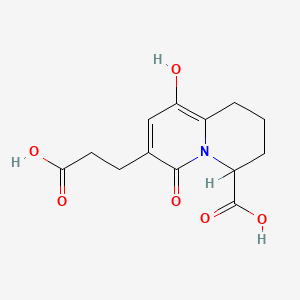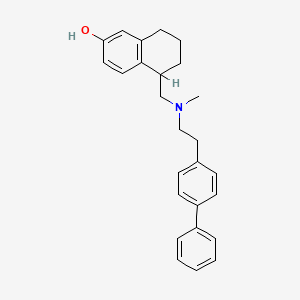![molecular formula C16H16N2OS B1666462 6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole CAS No. 309735-05-5](/img/structure/B1666462.png)
6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABC-1 is a novel biofilm formation inhibitor, downregulating SpA expression, preventing bacterial biofilm formation in multiple bacterial pathogens, including Staphylococcus aureus without affecting the growth of bacteria.
Aplicaciones Científicas De Investigación
Antifungal Properties
The compound 6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole exhibits significant antifungal properties. In a study by Jebur and Ismail (2019), derivatives of this compound were tested against various plant pathogenic fungi, showing substantial inhibitory effects, especially against the growth of Fusarium oxysporum fsp.watermilon, Macrophomina phasiolina, and Rhizoctonia solani. The synthesized compounds demonstrated an inhibitory rate as high as 89.39% in certain concentrations (Jebur & Ismail, 2019).
Cancer Research
In the field of cancer research, derivatives of this benzimidazole compound have been investigated for their potential in inhibiting certain enzymes and cancer cell growth. For instance, Rewcastle et al. (2011) explored the structure-activity relationship of analogues of the compound, finding significant potency against certain PI 3-kinase enzymes and mutant forms of the p110α isoform. This study highlighted the compound's potential in inhibiting cancer growth, particularly in glioblastoma models (Rewcastle et al., 2011).
Molecular Tautomerism Studies
Claramunt et al. (2004) conducted a detailed study on the tautomerism of a similar benzimidazole compound in solution. This research provides insights into the molecular behavior and stability of such compounds, which is crucial for their application in various scientific and medical fields (Claramunt et al., 2004).
Tyrosinase Inhibitors
The compound has been evaluated for its role as a tyrosinase inhibitor. Mahdavi et al. (2018) synthesized benzimidazole-1,2,3-triazole hybrids that showed effective inhibitory activity, suggesting its potential in cosmetic and medicinal applications, particularly for conditions related to tyrosinase activity (Mahdavi et al., 2018).
Corrosion Inhibition
Yadav et al. (2013) investigated benzimidazole derivatives for their application in corrosion inhibition. Their research demonstrated that these compounds effectively inhibit corrosion of mild steel in acidic conditions, showcasing their utility in industrial applications (Yadav et al., 2013).
Propiedades
Número CAS |
309735-05-5 |
|---|---|
Nombre del producto |
6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Clave InChI |
HRUYBRGMRSNLNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABC-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



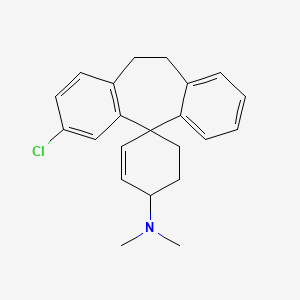
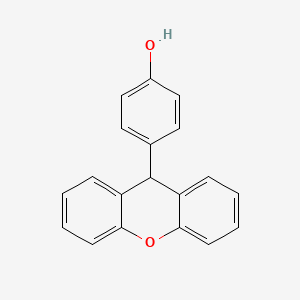
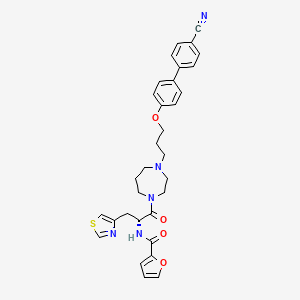
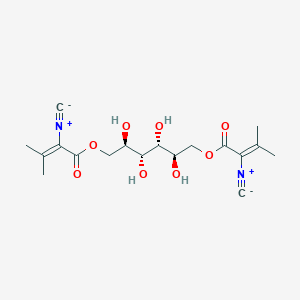
![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)
![8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid](/img/structure/B1666393.png)
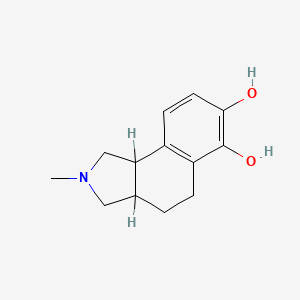
![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)
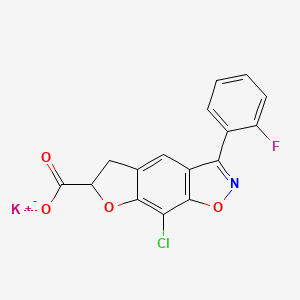
![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)
